Product packaging for Cbz-2-Chloro-D-Phenylalanine(Cat. No.:CAS No. 1270301-63-7)

Cbz-2-Chloro-D-Phenylalanine

Cat. No.: B3096068
CAS No.: 1270301-63-7
M. Wt: 333.8 g/mol
InChI Key: LPDSUROFTBQSNW-OAHLLOKOSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Research

Unnatural amino acids (UAAs) are amino acid derivatives that are not among the 20 common proteinogenic amino acids. Their integration into chemical research has become a powerful tool for modulating the properties of peptides and proteins. qyaobio.com These novel building blocks are frequently used in medicinal chemistry to create drug-like compounds, offering a source of chirality and dense functionality. bioascent.com The presence of unique side groups or the non-natural D-stereochemistry can introduce altered physicochemical and biological properties, such as increased metabolic stability, enhanced receptor affinity and selectivity, and constrained conformations. qyaobio.comresearchgate.net

The versatility of UAAs stems from their utility as chiral frameworks and their ability to confer increased potency and atypical conformations to peptide-based pharmaceuticals. acs.orgprinceton.edu In enzymology, the incorporation of UAAs into biocatalysts can help tune a native enzyme's activity. acs.orgprinceton.edu Furthermore, UAAs are crucial in the study of protein folding, function, and signal transduction, providing insights into the proteome and its relation to health and disease. researchgate.net The development of new synthetic methods, including asymmetric and catalytic versions of classical syntheses, continues to expand the accessibility of diverse UAAs for these applications. qyaobio.combioascent.com

D-Phenylalanine Derivatives as Stereochemical Probes and Synthetic Intermediates

D-phenylalanine and its derivatives are significant chiral synthons for a number of pharmaceuticals and fine chemicals. acs.org The "D" configuration, being the enantiomer of the naturally occurring L-phenylalanine, is particularly useful for designing molecules that can interact differently with biological systems. This non-natural stereochemistry can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids.

In academic research, stereoselectively labeled D-phenylalanine derivatives have been employed as stereochemical probes to elucidate the mechanisms of enzyme catalysis. semanticscholar.org For instance, studies using such derivatives have helped to understand the stereochemical course of reactions catalyzed by enzymes like phenylalanine ammonia-lyase (PAL), where D-phenylalanine can act as a competitive inhibitor. semanticscholar.org The defined three-dimensional arrangement of atoms in D-phenylalanine derivatives allows researchers to probe the specific binding requirements and catalytic processes within an enzyme's active site. nih.gov As synthetic intermediates, these compounds are invaluable for constructing complex chiral molecules, including peptide-based drugs and other bioactive compounds, where precise stereochemical control is essential for biological activity. acs.orglookchem.com

Overview of Cbz-2-Chloro-D-Phenylalanine's Role in Academic Research Paradigms

This compound emerges as a highly tailored building block for specific applications in academic and pharmaceutical research. guidechem.com Its structure incorporates three key features that define its role: the D-phenylalanine core, a 2-chloro substituent, and the N-terminal Cbz protecting group. The D-configuration provides stereochemical stability and allows for the exploration of stereospecific interactions in biological systems. acs.org The chlorine atom on the phenyl ring modifies the electronic and steric properties of the amino acid side chain, which can be used to fine-tune binding interactions with biological targets or to serve as a reactive handle for further chemical modification. princeton.edu

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis. researchgate.net It masks the reactivity of the amine functionality, allowing for the controlled, sequential formation of peptide bonds. guidechem.com This makes this compound a ready-to-use intermediate for solid-phase or solution-phase peptide synthesis. researchgate.net In research paradigms, this compound would be utilized to introduce a specific, structurally rigid, and electronically modified residue into a peptide sequence to study structure-activity relationships, develop enzyme inhibitors, or create novel biomaterials. qyaobio.comuq.edu.au

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is not broadly published. However, data for its parent structures, N-Cbz-D-phenylalanine and 2-Chloro-D-phenylalanine, provide valuable context.

Table 1: Physicochemical Properties of Related Phenylalanine Derivatives

PropertyN-Cbz-D-Phenylalanine2-Chloro-D-phenylalanine
Molecular Formula C₁₇H₁₇NO₄ lookchem.comC₉H₁₀ClNO₂ chemsrc.com
Molecular Weight 299.32 g/mol lookchem.com199.63 g/mol chemsrc.com
Melting Point 85-88 °C lookchem.com211-213 °C chemsrc.com
Boiling Point 511.5 °C at 760 mmHg lookchem.com339.5 °C at 760 mmHg chemsrc.com
Density 1.248 g/cm³ lookchem.com1.3 g/cm³ chemsrc.com
CAS Number 2448-45-5 lookchem.com80126-50-7 chemsrc.com

Table 2: Illustrative Spectroscopic Data for Related Phenylalanine Derivatives

Spectroscopic analysis is crucial for confirming the structure and purity of synthetic compounds. While specific spectra for this compound are not available, the following table describes the types of data typically collected for similar molecules.

TechniqueDescription and Illustrative Data
¹H NMR Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the hydrogen atoms in a molecule. For a phenylalanine derivative, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the protons on the α- and β-carbons of the amino acid backbone, and protons from the protecting group (e.g., the benzyl (B1604629) group of Cbz). For example, in a related phenylalanine derivative, aromatic protons appear in the δ 7.1-7.5 ppm range. nih.gov
¹³C NMR Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) detects the carbon atoms in a molecule. Characteristic signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the α- and β-carbons, and the carbons of the Cbz group. For instance, in an N-acyl phenylalanine derivative, the carbonyl carbon signal can appear around δ 171 ppm. nih.gov
Mass Spectrometry Mass Spectrometry (MS) determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For 2-Chloro-L-phenylalanine, a precursor ion [M+H]⁺ is observed at m/z 200.0473. nih.gov A similar analysis for this compound would be expected to confirm its molecular weight of 335.77 g/mol .
Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy identifies functional groups. Key absorptions for a Cbz-protected amino acid would include stretches for the N-H bond (around 3300 cm⁻¹), C=O of the carbamate (B1207046) and carboxylic acid (around 1700-1750 cm⁻¹), and aromatic C-H and C=C bonds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO4 B3096068 Cbz-2-Chloro-D-Phenylalanine CAS No. 1270301-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDSUROFTBQSNW-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cbz 2 Chloro D Phenylalanine and Its Analogues

General Synthetic Routes and Precursor Chemistry

The construction of Cbz-2-Chloro-D-Phenylalanine typically begins with a suitable precursor, which is then elaborated through a series of chemical transformations. The key steps involve the introduction of the chloro-substituent onto the phenyl ring and the protection of the amino group with a carboxybenzyl (Cbz) group, all while maintaining the desired D-stereochemistry.

Strategies for Chloro-Substitution on the Phenyl Ring

Direct and regioselective chlorination of the aromatic ring of phenylalanine presents a significant challenge. Standard electrophilic aromatic substitution reactions on phenylalanine often lead to a mixture of ortho-, meta-, and para-substituted products, with the para-isomer typically being the major product. acs.org To achieve selective ortho-chlorination, more advanced strategies are required.

One promising approach is the use of directed C-H activation . Recent research has demonstrated the efficacy of palladium-catalyzed C-H halogenation of phenylalanine derivatives where the native amine functionality directs the halogenation to the ortho-position. nih.govresearchgate.net This method offers a high degree of regioselectivity, which is crucial for the synthesis of 2-chloro-phenylalanine derivatives. The reaction typically employs a palladium catalyst and a halogen source, such as N-chlorosuccinimide (NCS), to achieve the desired transformation. nih.gov

Another strategy involves the synthesis of the 2-chlorophenyl-moiety separately and then incorporating it into the amino acid framework. This can be achieved through methods like the Strecker synthesis or by alkylation of a glycine (B1666218) enolate equivalent with 2-chlorobenzyl bromide.

The following table summarizes some research findings on the chlorination of phenylalanine and related aromatic compounds:

MethodReagent/CatalystPosition of ChlorinationReference
Palladium-catalyzed C-H halogenationPd(OAc)₂, N-chlorosuccinimideortho nih.govresearchgate.net
Electrophilic Aromatic SubstitutionCl₂, Lewis AcidMixture of o-, m-, p- libretexts.org
Chlorination in aqueous solutionHypochlorous acidVarious byproducts mdpi.com

Conversion of α-Amino Acids to Halogenated Derivatives

The conversion of a standard α-amino acid into a halogenated derivative can be approached in several ways. One common method is the amination of an α-halo acid . This involves the synthesis of an α-bromo or α-chloro acid precursor, followed by nucleophilic substitution with an amine source, often ammonia (B1221849). This method is a classical approach to amino acid synthesis.

Alternatively, for the synthesis of this compound, a more practical route starts with D-phenylalanine. The amino group is first protected with a carboxybenzyl (Cbz) group. A standard procedure for this involves reacting D-phenylalanine with benzyl (B1604629) chloroformate in the presence of a base, such as sodium hydroxide. nih.gov This yields N-Cbz-D-phenylalanine, a key intermediate. The subsequent challenge lies in the regioselective chlorination of the phenyl ring of this protected amino acid, as discussed in the previous section.

The halogenation of amino acids is a topic of broader interest, including in the context of disinfection byproducts in water treatment, where the reaction of chlorine with amino acids like phenylalanine has been studied. mdpi.comodu.edunih.gov These studies provide insights into the reactivity of the phenylalanine side chain, though the conditions are not typically suitable for controlled organic synthesis.

Stereoselective Synthesis Approaches

Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of chiral amino acids like this compound. Several advanced methodologies are employed to ensure high enantiomeric purity.

Asymmetric Synthesis and Chiral Induction Principles

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. In the context of this compound, this involves establishing the D-configuration at the α-carbon.

A powerful method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine enolate equivalents . In this approach, a chiral auxiliary is attached to a glycine derivative, which then directs the stereochemical outcome of an alkylation reaction. For the synthesis of 2-chlorophenylalanine derivatives, this would involve the alkylation of the chiral glycine enolate with a 2-chlorobenzyl halide. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid.

Phase-transfer catalysis is another effective technique for asymmetric synthesis. The use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can catalyze the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides, leading to high yields and enantioselectivities of unnatural α-amino acid derivatives. anu.edu.au

The following table presents data on the asymmetric synthesis of substituted phenylalanine derivatives using a chiral phase-transfer catalyst:

SubstrateCatalystProduct Enantiomeric Excess (ee)Reference
N-(diphenylmethylene)glycine tert-butyl ester + 3,5-dichlorobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchoninium bromide97% (R) anu.edu.au
N-(diphenylmethylene)glycine tert-butyl ester + 3,5-difluorobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchoninium bromide98% (R) anu.edu.au

Enzymatic Synthesis and Biocatalytic Routes for Amino Acid Analogues

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of D-amino acids, several enzymatic approaches are particularly relevant.

Enzymatic resolution is a common technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a hydrolase could selectively hydrolyze the ester of an L-amino acid, leaving the D-amino acid ester unreacted.

More advanced biocatalytic routes involve the direct asymmetric synthesis of the target molecule. For instance, phenylalanine ammonia lyases (PALs) can be engineered to catalyze the amination of substituted trans-cinnamic acids to produce D-phenylalanine derivatives with high optical purity. This approach is particularly attractive as it starts from achiral precursors.

Another powerful enzymatic method is the use of D-amino acid dehydrogenases (DAADHs) or D-amino acid transaminases (DAATs) . These enzymes can convert α-keto acids into the corresponding D-amino acids. For the synthesis of 2-chloro-D-phenylalanine, this would involve the enzymatic reductive amination or transamination of 2-chloro-phenylpyruvic acid.

The following table summarizes some biocatalytic approaches for the synthesis of D-phenylalanine and its analogues:

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee)
Phenylalanine Ammonia Lyase (PAL)Aminationtrans-Cinnamic AcidD-Phenylalanine>99%
D-Amino Acid Dehydrogenase (DAADH)Reductive AminationPhenylpyruvic AcidD-Phenylalanine>99%
D-Amino Acid Transaminase (DAAT)TransaminationPhenylpyruvic AcidD-Phenylalanine>99%

Diastereoselective Control in Intermediate Reactions

In synthetic sequences that involve the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While this compound itself has only one stereocenter, its synthesis may proceed through intermediates with multiple chiral centers, or it may be incorporated into larger molecules where diastereoselective control is essential.

The Mannich-type reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and can be adapted for the synthesis of α,β-diamino acids. The diastereoselectivity of this reaction can be controlled by using chiral auxiliaries, catalysts, or chiral starting materials. For example, the highly diastereoselective Mannich-type addition of N-(diphenylmethylene)glycinamides to chiral α-chloro-N-sulfinylimines can produce γ-chloro-α,β-diaminocarboxylamides with excellent stereocontrol. acs.org Although this example leads to a diamino acid, the principles of stereocontrol are applicable to the synthesis of other complex amino acid derivatives.

The stereochemical outcome of such reactions is often rationalized by considering the transition state geometries, where steric and electronic factors dictate the preferred direction of attack of the nucleophile on the electrophile.

Cross-Coupling Reactions and Advanced Functionalization

The chloro-substituent on the phenyl ring of this compound is not merely a static feature; it serves as a reactive handle for introducing further molecular diversity through advanced carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The chloro group at the 2-position of the phenylalanine ring can act as an electrophilic partner in reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of a wide array of substituents, transforming the simple chlorophenyl group into more complex structures.

For instance, a Buchwald-Hartwig amination could be used to couple an amine with the 2-chloro position, forming a novel N-aryl amino acid derivative. researchgate.netnih.gov The success of these couplings, especially with relatively unreactive aryl chlorides, often depends on the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands, such as BrettPhos. nih.gov Similarly, Suzuki coupling can introduce new aryl or vinyl groups, while Sonogashira coupling can install alkyne functionalities. These transformations are central to creating libraries of analogues for structure-activity relationship (SAR) studies.

Reaction NameBond FormedCoupling Partners
Suzuki Coupling C-C (Aryl-Aryl)Aryl Halide + Arylboronic Acid/Ester
Heck Coupling C-C (Aryl-Vinyl)Aryl Halide + Alkene
Sonogashira Coupling C-C (Aryl-Alkyne)Aryl Halide + Terminal Alkyne
Buchwald-Hartwig Amination C-N (Aryl-Amine)Aryl Halide + Amine
Stille Coupling C-C (Aryl-Aryl)Aryl Halide + Organostannane

The ability to modify the phenylalanine scaffold allows for the introduction of specific functional groups designed to enhance biological activity, improve stability, or alter pharmacokinetic properties. Non-natural phenylalanine derivatives are widely used in protein engineering and biotechnology to grant proteins novel functions. By employing the cross-coupling reactions described above, a diverse range of functionalities can be appended to the phenyl ring. This could include adding hydrophilic groups to improve solubility, lipophilic groups to enhance membrane permeability, or specific pharmacophores to increase binding affinity to a biological target. These modifications are a key strategy in the pharmaceutical industry for optimizing drug candidates.

Homologation and Chain Extension Reactions for Analogues

Homologation reactions are chemical processes that extend a carbon chain by a repeating unit, most commonly a single methylene (B1212753) group (-CH₂-). wikipedia.org These reactions are invaluable for synthesizing analogues of this compound that possess longer side chains, such as β- or γ-amino acids. Such structural modifications can profoundly impact the conformational preferences and biological activity of peptides incorporating them.

Several classic and modern methods can be employed for amino acid homologation. The Arndt-Eistert reaction, for example, converts a carboxylic acid to its next higher homologue. wikipedia.org Another powerful technique is the Matteson homologation, which uses chiral boronic esters to iteratively extend a carbon chain with high stereocontrol. uni-saarland.de The Kowalski ester homologation provides an alternative to the Arndt-Eistert synthesis and has been used to convert α-amino esters into β-amino esters. wikipedia.org Applying these reactions to a 2-chlorophenylalanine precursor would generate a family of structurally diverse, non-proteinogenic amino acids, which could then be protected with the Cbz group for subsequent use in synthesis. ktslaw.com These higher homologated amino acids are found in a number of natural products and are of significant interest for their biological properties. nih.gov

Homologation MethodDescriptionKey Intermediate
Arndt-Eistert Synthesis Converts a carboxylic acid to its next higher homologue. wikipedia.orgDiazoketone
Kowalski Ester Homologation Converts an ester to a higher homologated ester. wikipedia.orgYnolate
Matteson Homologation Iterative chain extension of boronic esters with high stereocontrol. uni-saarland.deα-chloro boronic ester
Seyferth-Gilbert Homologation Converts an aldehyde into a terminal alkyne, which can be further functionalized. wikipedia.orgDimethyl (diazomethyl)phosphonate

Cbz 2 Chloro D Phenylalanine As a Chiral Building Block in Complex Molecular Architectures

Synthesis of Conformationally Constrained Amino Acid Analogues

Conformationally restricted amino acids are valuable tools in drug design and for studying protein-ligand interactions. acs.org Cbz-2-Chloro-D-Phenylalanine can serve as a precursor for the synthesis of more complex and rigid amino acid analogues. The presence of the chloro-substituent on the aromatic ring provides a handle for further chemical modifications through reactions such as cross-coupling, which can be used to introduce additional cyclic constraints.

Role in the Development of Chiral Scaffolds for Advanced Organic Transformations

Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly pharmaceuticals. mdpi.com this compound, with its defined stereochemistry, has the potential to be used as a chiral auxiliary or as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

The synthesis of unnatural α-amino acids, including various phenylalanine derivatives, often employs chiral phase-transfer catalysts to achieve high enantioselectivity. nih.gov In a reverse sense, a chiral molecule like this compound could be used to direct the stereochemical outcome of a chemical reaction. For instance, it could be incorporated into a ligand that coordinates with a metal catalyst, thereby creating a chiral environment that favors the formation of one enantiomer of the product over the other. The development of chiral polymers for asymmetric catalysis has also been explored, where chiral monomers, such as phenylalanine derivatives, are polymerized to create a catalytic material. acs.orgrsc.org

Application as a Structural Component in Novel Materials and Nanotechnology Research

The self-assembly of amino acids and peptides into well-ordered nanostructures is a growing area of research with potential applications in materials science and nanotechnology. Phenylalanine-based derivatives have been shown to form organogels with chiral supramolecular structures. nih.gov The chirality and intermolecular interactions of these molecules dictate the handedness and morphology of the resulting assemblies.

The introduction of a chlorine atom onto the phenyl ring of D-phenylalanine can modulate the intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly process. This could lead to the formation of novel nanomaterials with unique properties. While specific studies on this compound in this context are limited, the broader field of chiral polymers and molecularly imprinted polymers often utilizes amino acid derivatives to create materials with specific recognition and catalytic properties. rsc.orgmdpi.com

Design of Biochemical Probes for Investigating Molecular Interactions and Pathways

Biochemical probes are essential tools for studying biological processes at the molecular level. The incorporation of unnatural amino acids with unique properties into peptides or proteins can provide a means to probe their structure, function, and interactions. The chlorine atom in this compound can serve as a useful spectroscopic probe. For example, it can be replaced with a heavier halogen like iodine, which can be used in X-ray crystallography to solve the phase problem.

Furthermore, the introduction of isotopes into the molecule can create valuable probes for nuclear magnetic resonance (NMR) spectroscopy. For instance, the synthesis of phenylalanine derivatives with 13C and 19F labels has been reported for use in protein NMR studies. nih.gov A similar strategy could be applied to this compound to create a probe for studying peptide-protein interactions or for monitoring enzymatic reactions. The unique chemical properties of the chlorinated phenyl ring could also be exploited for photo-crosslinking experiments to identify binding partners in a cellular context.

Mechanistic Studies and Reaction Pathway Investigations Involving Cbz 2 Chloro D Phenylalanine

Elucidation of Reaction Mechanisms in its Synthesis and Derivatization

The synthesis and derivatization of Cbz-protected amino acids, including Cbz-2-Chloro-D-Phenylalanine, involve well-established chemical principles. The Cbz group is typically introduced to protect the amine functionality during subsequent reactions. This protection is crucial in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.

The mechanism of Cbz protection involves the reaction of the amino acid's amine group with benzyl (B1604629) chloroformate under basic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of a carbamate (B1207046) linkage and the elimination of hydrochloric acid. This reaction is a standard procedure in organic synthesis.

Conversely, the deprotection of the Cbz group is a critical step to liberate the free amine for further reactions. A common method for Cbz deprotection is hydrogenolysis, which involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. total-synthesis.com The mechanism proceeds via the reduction of the benzyl group, resulting in the formation of toluene (B28343) and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com Alternative, milder conditions for Cbz deprotection have also been developed, utilizing transfer hydrogenation with reagents like ammonium (B1175870) formate, which can be particularly useful for substrates with sensitive functional groups. researchgate.net

Enzymatic Transformations and Biocatalytic Applications

The enzymatic processing of this compound and related compounds offers a greener and more selective alternative to traditional chemical methods. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with significant applications in pharmaceutical and chemical manufacturing. nih.gov

N-Cbz Deprotecting Enzymes: Substrate Specificity and Kinetic Analysis

Specific enzymes, known as Cbz-deprotecting enzymes or Cbz-hydrolases, have been identified and characterized for their ability to selectively cleave the Cbz group from protected amino acids. researchgate.netnih.gov These enzymes exhibit remarkable substrate specificity, often distinguishing between different amino acid side chains and stereoisomers. researchgate.netrsc.org

For instance, studies on Cbz-deprotecting enzymes from organisms like Burkholderia phenazinium and Sphingomonas paucimobilis have revealed their substrate preferences. researchgate.net Kinetic analysis of these enzymes involves determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for various Cbz-protected amino acids. This data provides insights into the enzyme's affinity for different substrates and its catalytic efficiency. The development of such "deprotectase" biocatalysts is a key area of research aimed at providing environmentally friendly methods for removing protecting groups in organic synthesis. rsc.orgrsc.org

Studies on Substrate Specificity in Phenylalanine-Related Enzymatic Systems

The presence of the chloro substituent and the D-configuration of this compound make it an interesting substrate for studying the specificity of enzymes that typically act on L-phenylalanine. Phenylalanine ammonia-lyase (PAL), for example, is an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov Investigating the interaction of PAL with unnatural amino acids like this compound can provide valuable information about the enzyme's active site architecture and its tolerance for substrate modifications. nih.govnih.gov

Similarly, phenylalanine dehydrogenase (PheDH) is another enzyme whose substrate specificity has been a subject of study. While it primarily acts on L-phenylalanine, understanding its reactivity with analogs can aid in the development of improved biosensors for phenylalanine detection. myu-group.co.jp

Enzyme Inhibition and Ligand Binding Studies with Derivatives

Derivatives of this compound can be synthesized and utilized as probes to study enzyme inhibition and ligand binding. The specific structural features of these molecules can allow them to interact with the active site of an enzyme, potentially leading to inhibition of its catalytic activity. For example, peptides containing phenylalanine analogs have been studied as inhibitors of various enzymes. nih.govresearchgate.net

By systematically modifying the structure of the inhibitor, researchers can map the binding pocket of the enzyme and identify key interactions that are crucial for catalysis. This information is invaluable for the rational design of more potent and selective enzyme inhibitors, which are important tools in drug discovery and development. nih.gov

Non-Enzymatic Reactions and Catalytic Investigations

Beyond enzymatic transformations, this compound can be employed in studies of non-enzymatic reactions and other catalytic processes, particularly in the context of peptide chemistry.

Kinetics and Thermodynamics of Peptide Bond Formation in Model Systems

The formation of a peptide bond is a cornerstone of protein synthesis and a fundamental reaction in organic chemistry. tamiu.edu this compound can serve as a model compound to study the kinetics and thermodynamics of peptide bond formation. nih.gov The rate of peptide bond formation can be influenced by various factors, including the nature of the amino acid side chains, the protecting groups used, and the reaction conditions.

In a model system, the reaction between an N-protected amino acid like this compound and the amino group of another amino acid ester can be monitored over time to determine the reaction rate constants. mdpi.com Such studies often employ a condensing agent, like N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. mdpi.com The data obtained from these kinetic studies can provide insights into the reaction mechanism and help in optimizing conditions for peptide synthesis. mdpi.com

Development and Optimization of Catalytic Systems for Transformations

The synthesis of enantiomerically pure amino acids, such as this compound, is a important focus of chemical research. The development of efficient catalytic systems is paramount for these processes. Research has explored both enzymatic and chemo-catalytic approaches to produce chiral phenylalanine derivatives.

One prominent method is the use of engineered biocatalysts. For instance, the enzymatic synthesis of D-phenylalanines has been achieved with high yields and excellent optical purity through various strategies, including dynamic kinetic resolutions and asymmetric synthesis from prochiral starting materials acs.orgresearchgate.net. Whole-cell biocatalysts co-expressing enzymes like D-amino acid dehydrogenase and glucose dehydrogenase have been developed for the production of D-phenylalanines, achieving high enantiomeric excess (ee) and isolated yields acs.org. While not specifically detailed for the 2-chloro derivative, these enzymatic systems are often optimized by modifying reaction conditions such as pH, temperature, and substrate concentration to maximize both conversion and selectivity.

In the realm of chemo-catalysis, asymmetric phase-transfer catalysis has emerged as a powerful tool. The synthesis of a variety of unnatural α-amino acid derivatives has been accomplished through the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl bromides. nih.govnih.gov The catalysts for these reactions are typically chiral quaternary ammonium salts derived from Cinchona alkaloids. The optimization of these catalytic systems involves screening different catalyst structures, particularly the substituents on the nitrogen atom, to achieve the best combination of yield and enantioselectivity. For example, catalysts such as O-allyl-N-(9-anthracenmethyl) cinchoninium bromide have proven highly effective. nih.govnih.gov The reaction conditions, including the choice of solvent and base, are also critical parameters that are fine-tuned to enhance catalyst performance.

Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions

The control of selectivity is a central theme in the synthesis of complex molecules like this compound. While information on the regioselectivity of reactions involving this specific compound is limited in the available literature, extensive research has been conducted on achieving high stereoselectivity in its synthesis.

The primary challenge lies in controlling the stereochemistry at the α-carbon to selectively produce the D-enantiomer. Asymmetric phase-transfer catalysis has demonstrated exceptional control over stereoselectivity. In a study by Li, et al. (2018), a series of (R)- and (S)-enantiomers of unnatural α-amino acid derivatives were synthesized using pseudoenantiomeric phase-transfer catalysts derived from cinchonine (B1669041) and cinchonidine. This approach allows for predictable control over the absolute configuration of the product; the cinchonine-derived catalyst typically yields the (R)-amino acid derivatives, while the cinchonidine-derived catalyst produces the (S)-enantiomers. nih.gov

The study provides detailed findings on the yields and enantiomeric excesses for a range of substituted phenylalanine derivatives. For instance, the alkylation of an N-protected glycine tert-butyl ester with various substituted benzyl bromides resulted in excellent yields and enantioselectivities, often exceeding 95% ee. Even with sterically hindered or electron-withdrawing groups on the benzyl bromide, high levels of asymmetric induction were maintained. nih.gov

The table below summarizes the results for the synthesis of selected unnatural phenylalanine derivatives using a cinchonine-derived phase-transfer catalyst, illustrating the high degree of stereoselectivity achieved.

EntryR in R-CH₂BrProductYield (%)ee (%)
13,5-Cl₂-C₆H₃(R)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate9898
22-Cl-6-F-C₆H₃(R)-tert-Butyl N-(diphenylmethylene)-(2-chloro-6-fluorophenyl)alaninate75>99
33-Cl-5-F-C₆H₃(R)-tert-Butyl N-(diphenylmethylene)-(3-chloro-5-fluorophenyl)alaninate9598
41-Naphthyl(R)-tert-Butyl 2-((diphenylmethylene)amino)-3-(1-naphthyl)propanoate8597

Data sourced from Li, et al. (2018). The products are precursors to the corresponding D-amino acids. nih.gov

These results underscore the effectiveness of optimized catalytic systems in directing the stereochemical outcome of reactions to form chiral building blocks like this compound with high fidelity.

Structural Characterization and Advanced Spectroscopic Analysis in Research

X-ray Crystallography of Cbz-2-Chloro-D-Phenylalanine Derivatives and Related Structures

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not widely published, analysis of related structures, such as the parent amino acid L-phenylalanine, offers significant insight into the expected molecular conformations, packing, and intermolecular forces that would govern its crystal lattice. researchgate.netrsc.org

In the crystalline state, amino acids like phenylalanine typically exist as zwitterions. researchgate.net The molecules are organized in a way that maximizes stabilizing interactions. The crystal structure of L-phenylalanine reveals that molecules are held together by hydrogen bonds and arranged in layers, which are further stabilized by π-π stacking interactions between the hydrophobic aromatic rings. researchgate.net

Hydrogen bonding is a critical determinant of the crystal structure of amino acids. In L-phenylalanine, a robust two-dimensional hydrogen-bond network exists between the protonated amino groups (-NH3+) and the deprotonated carboxylate groups (-COO⁻) of adjacent molecules. researchgate.net

In this compound, the primary amino group is protected, precluding its role as a hydrogen bond donor in the same manner. However, the amide proton (N-H) of the Cbz group can act as a hydrogen bond donor. Furthermore, the carbonyl oxygens of both the Cbz group and the carboxylic acid can serve as hydrogen bond acceptors. This would lead to a distinct and complex hydrogen bonding network compared to the unprotected amino acid, significantly influencing the crystal's stability and physical properties.

Mass Spectrometry for Molecular Identification and Mechanistic Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. arizona.edu High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule with high accuracy.

Tandem mass spectrometry (MS/MS) involves the isolation of the protonated molecular ion ([M+H]⁺) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.netscispace.com The fragmentation of protected amino acids like this compound is predictable and highly informative.

Common fragmentation pathways for protonated amino acids and their derivatives include:

Loss of Water and Carbon Monoxide: A common pathway involves the sequential loss of H₂O and CO from the carboxylic acid group, leading to the formation of an immonium ion. researchgate.net

Side-Chain Fragmentation: Cleavage of the bond between the alpha and beta carbons can occur.

Protecting Group Fragmentation: The Cbz group itself can undergo characteristic fragmentation. This often involves the formation of a benzyl (B1604629) cation (m/z 91) or the loss of toluene (B28343) (92 Da).

Analysis of the non-protected core, 2-Chloro-L-phenylalanine, provides insight into the fragmentation of the amino acid backbone. nih.gov

The following table summarizes MS/MS data for the related compound 2-Chloro-L-phenylalanine. nih.gov

Precursor Ion Type Precursor m/z Top Fragment Ion (m/z) Second Highest Fragment (m/z) Third Highest Fragment (m/z)
[M+H]⁺200.0473154183181.9
[M-H]⁻198.0327162181-

The fragment at m/z 154 for the [M+H]⁺ ion corresponds to the loss of formic acid (HCOOH, 46 Da), a characteristic fragmentation. For this compound, the mass spectrum would be dominated by fragments related to both the amino acid core and the Cbz protecting group, allowing for definitive identification and structural confirmation. nih.govnih.gov

Other Spectroscopic Methods (e.g., Raman, IR) for Investigating Molecular Structure and Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed characterization of molecular structures. These methods probe the vibrational motions of atoms within a molecule, providing a unique "fingerprint" that is highly sensitive to the molecule's composition, conformation, and intermolecular interactions. For a complex molecule like this compound, IR and Raman spectroscopy can confirm the presence of key functional groups, elucidate aspects of its three-dimensional structure, and offer insights into non-covalent interactions such as hydrogen bonding.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be performed by examining the characteristic vibrational modes of its constituent parts: the carbobenzyloxy (Cbz) protecting group, the chlorinated phenyl ring, and the amino acid backbone.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

The predicted IR spectrum of this compound would exhibit several key absorption bands:

N-H and O-H Stretching: A broad band is anticipated in the 3400-2800 cm⁻¹ region. This includes the stretching vibration of the N-H bond in the Cbz group's urethane (B1682113) linkage, typically around 3300 cm⁻¹, and the O-H stretch from the carboxylic acid group, which is often very broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings appear at wavenumbers above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- and -CH- groups of the phenylalanine backbone are expected just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are expected in the 1750-1650 cm⁻¹ region. The carboxylic acid C=O stretch typically appears around 1730-1700 cm⁻¹. The urethane C=O of the Cbz group (Amide I band) is expected around 1715-1680 cm⁻¹. The exact positions of these bands are sensitive to hydrogen bonding; increased hydrogen bonding shifts the absorption to lower wavenumbers.

Amide II Band: A characteristic band for secondary amides (and urethanes) appears around 1550-1510 cm⁻¹. This band, known as the Amide II band, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretching: The phenyl rings give rise to several bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the carboxylic acid and the Cbz group's ester and ether linkages are expected in the 1300-1000 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the C-H OOP bending bands below 900 cm⁻¹. An ortho-disubstituted ring, as in the 2-chlorophenyl group, typically shows a strong band around 750 cm⁻¹.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
~3300N-H StretchCarbamate (B1207046) (Cbz group)
3300-2500O-H StretchCarboxylic Acid
3100-3000Aromatic C-H StretchPhenyl Rings
3000-2850Aliphatic C-H StretchAmino Acid Backbone
~1730C=O StretchCarboxylic Acid
~1700C=O Stretch (Amide I)Carbamate (Cbz group)
1600-1450C=C Ring StretchPhenyl Rings
~1530N-H Bend + C-N Stretch (Amide II)Carbamate (Cbz group)
1300-1200C-O StretchCarbamate, Carboxylic Acid
~750C-H Out-of-Plane BendOrtho-substituted Phenyl Ring
800-600C-Cl StretchChlorophenyl Group

Raman Spectroscopy

Raman spectroscopy is a complementary technique that involves scattering of monochromatic light. It detects vibrational modes that cause a change in the polarizability of the molecule. Bonds that are non-polar or symmetric tend to produce strong Raman signals, whereas polar bonds are often weaker.

For this compound, the Raman spectrum would be particularly useful for characterizing the non-polar parts of the molecule:

Aromatic Ring Vibrations: The phenyl rings are expected to dominate the Raman spectrum. The symmetric ring "breathing" mode of the monosubstituted Cbz phenyl ring should produce a very strong, sharp peak around 1000 cm⁻¹. Other ring stretching modes between 1450 and 1610 cm⁻¹ are also prominent. nih.gov The vibrations of the chlorinated phenyl ring will also be strong.

C-Cl Stretching: The C-Cl bond should give a discernible signal in the Raman spectrum, providing direct evidence of the halogenation.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 2800-3100 cm⁻¹ region.

Carbonyl Groups: The C=O stretching vibrations are also Raman active, although they are typically less intense than in the IR spectrum.

The combination of IR and Raman spectroscopy is powerful because of their different selection rules. Vibrations that are weak or absent in one spectrum may be strong in the other, allowing for a more complete vibrational assignment and structural analysis.

Table 2: Predicted Characteristic Raman Shifts for this compound

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional GroupExpected Intensity
3100-3000Aromatic C-H StretchPhenyl RingsMedium
3000-2850Aliphatic C-H StretchAmino Acid BackboneMedium
~1605C=C Ring StretchPhenyl RingsStrong
~1000Symmetric Ring BreathingPhenyl Ring (monosubstituted)Very Strong
800-600C-Cl StretchChlorophenyl GroupMedium

Investigating Molecular Interactions

The vibrational frequencies observed in IR and Raman spectra are highly sensitive to the molecular environment. Hydrogen bonding, in particular, causes significant and predictable shifts in vibrational frequencies.

N-H and O-H Bands: In the solid state or in protic solvents, the N-H group of the carbamate and the O-H group of the carboxylic acid can act as hydrogen bond donors. This interaction weakens the N-H and O-H bonds, causing their stretching frequencies to shift to lower wavenumbers and the corresponding absorption bands in the IR spectrum to become broader and more intense.

C=O Bands: The carbonyl oxygens are strong hydrogen bond acceptors. When a C=O group participates in a hydrogen bond, its stretching frequency shifts to a lower wavenumber. By analyzing the positions of the two C=O bands (urethane and carboxylic acid), one can infer the extent and nature of hydrogen bonding at these sites, providing clues about the crystal packing or solute-solvent interactions.

By comparing spectra taken in different phases (e.g., solid vs. solution) or in different solvents, researchers can probe how intermolecular forces influence the conformation and structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the dynamic nature of molecules over time. For a molecule such as Cbz-2-Chloro-D-Phenylalanine, MD simulations provide a means to understand its conformational landscape and the influence of its environment, particularly the effects of solvation.

Conformational Analysis: The flexibility of the phenylalanine side chain and the rotatable bonds in the Cbz (carboxybenzyl) protecting group mean that this compound can adopt a multitude of conformations. Understanding this conformational space is crucial, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the transition pathways between them. researchgate.netnih.gov The analysis of dihedral angles within the molecule over the course of a simulation provides a statistical representation of the preferred conformations. acs.orgcapes.gov.br For instance, studies on similar N-acetylphenylalanineamide (NAPA) have utilized MD to explore its folded and extended forms. mdpi.comresearchgate.net

To illustrate the types of data generated from such simulations, the following table provides a hypothetical representation of key conformational and solvation parameters that could be obtained for this compound in a water solvent.

ParameterDescriptionHypothetical Value
Backbone Dihedrals (φ, ψ) Angles defining the peptide backbone conformation.Predominantly in the β-sheet region
Side Chain Dihedrals (χ1, χ2) Angles defining the orientation of the phenyl ring.Multiple stable rotamers observed
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.Peaks indicating structured water around the carboxyl and chloro groups
Hydrogen Bond Count Average number of hydrogen bonds between the solute and solvent.4-6 with water molecules

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods are invaluable for understanding the intrinsic properties of this compound and predicting its chemical reactivity.

Electronic Structure: QC methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electrons within the molecule, its molecular orbitals (HOMO and LUMO), and its electrostatic potential. nih.govacs.orgacs.org The presence of the electron-withdrawing chlorine atom and the Cbz protecting group significantly influences the electronic properties of the phenylalanine core. The calculated electronic structure can help in understanding the molecule's spectroscopic properties and its propensity to engage in various types of chemical reactions. youtube.com For example, studies on other halogenated aromatic compounds have shown how halogenation affects the electronic distribution and reactivity. mdpi.com

Reactivity Predictions: The electronic information obtained from QC calculations can be used to predict the reactivity of different parts of the this compound molecule. For instance, the calculated atomic charges and frontier molecular orbitals can identify potential sites for nucleophilic or electrophilic attack. This information is crucial for understanding its metabolic fate or its role as a synthetic intermediate. Computational studies on enzymatic halogenation have provided insights into the mechanisms of C-X bond formation, which can be relevant for understanding the reactivity of the chloro-substituted phenyl ring. nih.govfrontiersin.org

A hypothetical data table summarizing key electronic properties for this compound is presented below.

PropertyDescriptionHypothetical Value
Dipole Moment A measure of the overall polarity of the molecule.~3.5 Debye
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.-1.5 eV
Mulliken Atomic Charges Partial charges on individual atoms, indicating electrophilic and nucleophilic sites.Negative charge on the chlorine atom, positive charges on the carbonyl carbon and amide hydrogen.

Docking and Molecular Modeling in Receptor-Ligand Interaction Studies (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. For this compound, docking studies are essential for understanding its potential biological targets and the molecular basis of its activity.

Docking Methodologies: The process of docking this compound into a receptor's active site involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a variety of possible binding poses of the ligand within the receptor. Given the flexibility of this compound, flexible docking approaches that allow for conformational changes in both the ligand and, in some cases, the receptor side chains are particularly important. nih.govoup.com Various algorithms, such as Monte Carlo, genetic algorithms, and fragment-based methods, are employed to explore the vast conformational space. researchgate.netnih.govcambridge.org

Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose and rank them. researchgate.net These functions are typically based on empirical or knowledge-based potentials that approximate the free energy of binding. For a modified amino acid like this compound, the scoring function must accurately account for interactions involving the chlorine atom (e.g., halogen bonds) and the Cbz group. researchgate.net

Methodological Considerations: A key challenge in docking flexible, peptide-like molecules is the accurate and efficient sampling of their conformational space. springernature.combiorxiv.org To address this, hybrid methods that combine molecular dynamics or machine learning with docking are increasingly being used. cambridge.org Furthermore, the choice of the receptor structure is critical; often, multiple crystal structures or computationally generated ensemble structures are used to account for receptor flexibility. nih.gov The results of docking studies, including the predicted binding poses and scores, provide valuable hypotheses for further experimental validation. nih.gov

The following table outlines the key steps and considerations in a typical molecular docking workflow for this compound.

StepDescriptionKey Considerations
1. Receptor Preparation Preparing the 3D structure of the target protein.Adding hydrogen atoms, assigning protonation states, removing water molecules.
2. Ligand Preparation Generating a 3D conformation of this compound.Exploring multiple low-energy conformers, assigning correct atom types and charges.
3. Defining the Binding Site Specifying the region on the receptor where docking will be performed.Based on experimental data (e.g., known active site) or blind docking to the entire surface.
4. Docking Simulation Running the docking algorithm to generate and score binding poses.Choice of docking software (e.g., AutoDock, Glide), search algorithm parameters, and scoring function. researchgate.net
5. Post-Docking Analysis Analyzing and interpreting the results.Clustering of poses, visual inspection of interactions, comparison of scores, and selection of top candidates for further study.

An exploration of this compound's role in scientific research reveals a landscape rich with innovation in the design and application of its derivatives and analogues. The strategic modification of this compound and related structures allows researchers to fine-tune molecular properties for a variety of applications, from probing biological systems to developing novel therapeutic leads. This article delves into the core principles guiding the design of such analogues, the significant impact of stereochemistry, the role of halogenation in modulating molecular interactions, and the incorporation of these residues into peptides and pseudopeptides.

Future Research Trajectories and Methodological Innovations

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis for compounds like Cbz-2-Chloro-D-Phenylalanine lies in the development of processes that are both environmentally benign and efficient. Key research trajectories focus on biocatalysis and atom-economical reaction designs.

Biocatalytic and Chemoenzymatic Cascades: Enzymatic synthesis represents a highly sustainable approach for producing chiral amino acids. acs.orgresearchgate.net Future research will likely focus on engineering robust biocatalysts for the asymmetric synthesis of D-phenylalanine derivatives. researchgate.netnih.gov Multi-enzyme, one-pot cascade reactions are particularly promising as they reduce downstream processing, solvent use, and waste generation. nih.govrsc.org For instance, processes coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with chemoenzymatic deracemization can produce substituted D-phenylalanines from inexpensive cinnamic acids with high yield and optical purity. nih.gov The development of engineered enzymes, such as D-amino acid dehydrogenases and transaminases, will further expand the substrate scope and efficiency for producing non-natural amino acids like 2-chloro-D-phenylalanine. acs.orgresearchgate.net

Greener Protection and Deprotection Chemistry: The introduction and removal of the Cbz protecting group are also targets for sustainable innovation. Research into Cbz protection in aqueous media eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. ijacskros.com Similarly, developing catalytic deprotection methods that use minimal amounts of catalyst and operate under mild conditions, such as the in situ preparation of active Pd/C catalysts, offers a more sustainable alternative to traditional hydrogenation protocols. organic-chemistry.org

Atom-Economical Methodologies: Atom economy is maximized in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product. An efficient four-component reaction utilizing an iron(II) sulfate (B86663) catalyst has been reported for producing Cbz-protected amines, showcasing an environmentally friendly and atom-economical approach. organic-chemistry.org Applying such strategies to the synthesis of this compound could significantly improve efficiency and reduce waste.

Expanding the Scope of this compound in Advanced Peptide and Peptidomimetic Design

The incorporation of halogenated non-canonical amino acids is a powerful strategy for modulating the biological and structural properties of peptides. nih.govresearchgate.net this compound is poised to play a significant role in creating next-generation peptides and peptidomimetics with enhanced features.

Conformational Control via Halogen Bonding: The chlorine atom at the ortho position can act as a halogen bond donor, forming a noncovalent interaction with a nearby electron-rich atom (e.g., a backbone carbonyl oxygen). This interaction can be exploited to stabilize specific secondary structures, such as β-turns or helices, within a peptide. nih.gov Research has demonstrated that a chlorine-centered halogen bond can offer conformational stability comparable to a hydrogen bond, providing a novel tool for rational peptide design. nih.gov Furthermore, halogenation can enhance π-π stacking interactions between aromatic side chains, which can be used to drive peptide assembly or stabilize tertiary structures. scispace.com

Development of Stapled and Macrocyclic Peptides: Macrocyclization is a key strategy to improve peptide stability, cell permeability, and binding affinity by reducing conformational flexibility. nih.gov The halogenated phenyl ring of 2-chloro-D-phenylalanine serves as a chemical handle for various cyclization chemistries. For example, palladium-catalyzed intramolecular C-H activation can forge a covalent bond between the chlorinated phenylalanine and another aromatic residue, such as tryptophan, to create a "stapled" peptide. nih.gov Another approach involves the use of amino acids like p-chloropropynyl phenylalanine, where the chloro-group facilitates spontaneous macrocyclization with a cysteine residue, a strategy that could be adapted for 2-chloro-D-phenylalanine derivatives. nih.gov

Enhanced Proteolytic Stability and Bioactivity: The D-configuration of the amino acid inherently confers resistance to degradation by proteases, a critical attribute for therapeutic peptides. nih.gov The addition of a halogen atom can further enhance this stability and modulate bioactivity. nih.govnih.gov In the design of antimicrobial peptides, for instance, halogenation is used as a tool to tune the balance between hydrophobicity and cationic character, which is crucial for activity and selectivity. acs.org

Advanced Applications in Chemical Biology and Protein Engineering

The ability to incorporate non-canonical amino acids into proteins opens up vast possibilities for probing and engineering biological systems. Future research will focus on integrating 2-chloro-D-phenylalanine into proteins to unlock new functions and create novel biological tools.

Genetic Code Expansion: A primary goal is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific genetic incorporation of 2-chloro-D-phenylalanine into proteins in living cells. nih.gov This would allow researchers to install this unique amino acid at any desired position within a protein sequence, moving beyond the limitations of peptide synthesis.

Probing Protein Structure and Interactions: Once incorporated, the chlorine atom can serve as a powerful probe. Its unique electronic properties can be detected by spectroscopic methods like NMR to report on the local microenvironment within a protein. It can also be used as a structural constraint in computational modeling or as a specific interaction point to study protein-ligand or protein-protein interfaces. The introduction of halogenated amino acids has been shown to be a viable strategy for enhancing target affinity and selectivity in various protein systems. nih.gov

Engineering Novel Protein Function: Introducing halogenated amino acids can impart novel properties to proteins. nih.gov For example, the altered steric and electronic environment could modify an enzyme's active site to change its substrate specificity or enhance its catalytic efficiency. Engineered halogenase enzymes could also be used to introduce chlorine at specific sites on proteins post-translationally, providing another route to functional modification. nih.gov This approach could lead to the creation of proteins with enhanced stability, novel binding capabilities, or unique catalytic activities for applications in therapeutics and industrial biocatalysis. researchgate.net

Exploration of Novel Catalytic Applications and Mechanistic Insights

While primarily viewed as a structural component, the unique features of 2-chloro-D-phenylalanine suggest its potential use in catalysis and for elucidating reaction mechanisms.

Designing Catalytic Peptides: The incorporation of 2-chloro-D-phenylalanine into peptides could lead to the development of novel organocatalysts. The electron-withdrawing nature of the chlorine atom can influence the pKa of nearby residues or the electronic character of the aromatic ring, potentially tuning the catalytic activity of a peptide. Furthermore, the ability of the chlorine to participate in halogen bonding could be used to orient substrates within a catalytic pocket, influencing the stereoselectivity of a reaction.

Mechanistic Probes in Enzymology: By substituting a native phenylalanine with 2-chloro-D-phenylalanine in an enzyme's active site, researchers can gain valuable mechanistic insights. The electronic perturbation caused by the chlorine atom can affect transition state stabilization or other key steps in the catalytic cycle. Comparing the kinetics of the wild-type and the modified enzyme can help to elucidate the role of specific electronic or steric interactions in the reaction mechanism. Recent work has demonstrated that halogen bonding can be a key factor in mediating chemical reactions, including the formation of peptide bonds, highlighting the active role halogens can play in chemical transformations. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cbz-2-Chloro-D-Phenylalanine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis to preserve the D-configuration. Key steps include Cbz (carbobenzyloxy) protection of the amino group, followed by regioselective chlorination at the 2-position. Purity optimization requires rigorous purification via recrystallization (using solvent systems like ethanol/water) or chromatography (silica gel, hexane/ethyl acetate gradient). Characterization by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and 1^1H/13^13C NMR (deuterated DMSO or CDCl3_3) ensures >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the D-configuration via coupling constants (e.g., 3JHH^3J_{H-H} for chiral centers) and Cbz-protection (aromatic protons at δ 7.2–7.4 ppm). 13^13C NMR identifies the chloro-substituted phenyl ring (C-Cl at ~125–135 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 324.08) and isotopic patterns for chlorine .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a chiral building block for peptidomimetics targeting proteases (e.g., HIV-1 protease inhibitors) or GPCR ligands. The chloro group enhances lipophilicity and binding affinity, while the Cbz group enables selective deprotection for further functionalization. In vitro assays (e.g., enzyme inhibition IC50_{50} determination) require standardized protocols with positive/negative controls .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., buffer pH, enzyme source). Systematic replication studies should:

  • Compare results under identical conditions (e.g., Tris-HCl vs. phosphate buffers).
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Apply statistical tools (ANOVA, p-value <0.05) to validate significance. Cross-referencing with crystallographic data (e.g., PDB structures) clarifies steric/electronic effects .

Q. What experimental design considerations are critical for studying the metabolic stability of this compound?

  • Methodological Answer :

  • In vitro models : Use hepatocyte microsomes (human vs. rodent) with NADPH cofactors. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 minutes.
  • Control experiments : Include stable analogs (e.g., non-chlorinated D-Phe) to isolate chloro-group effects.
  • Data normalization : Express stability as % remaining parent compound relative to internal standards (e.g, verapamil) .

Q. How can computational methods enhance the rational design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., angiotensin-converting enzyme).
  • MD simulations : GROMACS or AMBER trajectories (≥100 ns) assess conformational stability and solvation effects.
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for chloro groups) with bioactivity data .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate D/L enantiomers.
  • Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINAP-metal complexes).
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing Cotton effects at 220–260 nm .

Data Analysis and Reporting Guidelines

  • Reproducibility : Document all synthetic steps, including solvent volumes, temperatures, and catalyst loadings, in Supplementary Information .
  • Statistical rigor : Report mean ± SD for triplicate experiments and use GraphPad Prism for dose-response curves .
  • Contradiction management : Discuss discrepancies with prior studies in the "Results and Discussion" section, citing limitations (e.g., assay sensitivity) .

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Cbz-2-Chloro-D-Phenylalanine

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